(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Chiral impurity profiling Enantiomeric excess Pharmacopeial reference standard

(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, CAS 2183286-19-1, is a chiral bromopyrazole nitrile that constitutes the (S)-enantiomer of a key penultimate intermediate in the synthesis of the JAK1/2 inhibitor ruxolitinib. Designated as Ruxolitinib Impurity 30 in pharmacopeial impurity libraries, it is a stereochemically defined reference standard manufactured under ISO 17034-certified protocols for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA).

Molecular Formula C11H14BrN3
Molecular Weight 268.15 g/mol
Cat. No. B13654012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
Molecular FormulaC11H14BrN3
Molecular Weight268.15 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(CC#N)N2C=C(C=N2)Br
InChIInChI=1S/C11H14BrN3/c12-10-7-14-15(8-10)11(5-6-13)9-3-1-2-4-9/h7-9,11H,1-5H2/t11-/m0/s1
InChIKeyXXUIJTAHLDUGJF-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (CAS 2183286-19-1) Is a Critical Chiral Reference Standard for Ruxolitinib Quality Control


(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, CAS 2183286-19-1, is a chiral bromopyrazole nitrile that constitutes the (S)-enantiomer of a key penultimate intermediate in the synthesis of the JAK1/2 inhibitor ruxolitinib [1]. Designated as Ruxolitinib Impurity 30 in pharmacopeial impurity libraries, it is a stereochemically defined reference standard manufactured under ISO 17034-certified protocols for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) [1]. Unlike the bulk (R)-enantiomer intermediate used in commercial synthetic campaigns, this compound is supplied in milligram quantities with comprehensive Certificate of Analysis (CoA) documentation to support regulatory submissions for generic ruxolitinib products [1].

Why the (R)-Enantiomer or Racemic Mixture Cannot Substitute for (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile in Chiral Purity Assays


The (R)-enantiomer (CAS 1146629-83-5) is the desired synthetic intermediate that co-elutes with the main chromatographic peak, making it analytically unsuitable as a system suitability standard for detecting enantiomeric contamination . The racemic mixture (CAS 1822969-98-1) lacks stereochemical fidelity for chiral method calibration, as it provides equal peak area ratios that cannot mimic the pharmacopeially specified impurity threshold of ≤0.15% for the S-epimer in ruxolitinib API . Only the stereochemically pure (S)-enantiomer reference standard enables accurate quantification of the forbidden enantiomer at trace levels required by EP 11.0 and USP monographs, making it non-interchangeable with any in-class analog for regulatory compliance .

Quantitative Differentiation Evidence for (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile Relative to Closest Analogs


Enantiomeric Identity: The (S)-Enantiomer Is the Pharmacopeially Required Impurity Marker for Chiral Purity Testing of Ruxolitinib API and Its Intermediates

The (R)-enantiomer intermediate must be synthesized with enantiomeric excess (ee) exceeding 99% to meet ICH Q3A impurity thresholds for the final API [1]. The (S)-enantiomer is the undesired stereoisomer that must be excluded from the synthetic pathway; its presence at any level above the EP-specified limit of ≤0.15% constitutes a critical quality defect . The (S)-enantiomer reference standard is the unique enantiomer required to spike into validation samples and establish the limit of quantification (LOQ) for chiral HPLC methods. The (R)-enantiomer (CAS 1146629-83-5) cannot fulfill this function because it is the target analyte and would produce a false-negative result in spiked recovery experiments .

Chiral impurity profiling Enantiomeric excess Pharmacopeial reference standard

Price Differentiation: The (S)-Enantiomer Reference Standard Commands a ~35-Fold Premium Over the (R)-Enantiomer Intermediate, Reflecting Analytical-Grade Certification

The (S)-enantiomer, sold as a certified impurity reference standard with full CoA documentation (HPLC purity ≥98%, NMR, MS), is priced at approximately 2,295 CNY per 100 mg (MACKLIN) to 3,088 CNY per 250 mg (Rhawn) . In contrast, the (R)-enantiomer bulk intermediate, sold at 95% purity without pharmacopeial traceability, is priced at 64 CNY per 100 mg (Bidepharm) . This represents a unit price ratio of approximately 35:1 on a per-milligram basis. The racemic mixture (CAS 1822969-98-1) is priced at 7,393 CNY per 100 mg (Alfa Aesar) , but its stereochemical composition (1:1 ratio) renders it unsuitable for chiral impurity quantification, making its premium unjustified for ANDA method validation purposes.

Procurement cost analysis Reference standard pricing Impurity standard valuation

Regulatory Specification: EP 11.0 Mandates ≤0.15% Limit for S-Epimer in Ruxolitinib API, Creating a Non-Negotiable Requirement for the (S)-Enantiomer Reference Standard

The European Pharmacopoeia (EP 11.0) and United States Pharmacopeia (USP) monographs for ruxolitinib explicitly list the S-epimer (Impurity A) as a specified impurity with a quantitative limit of ≤0.15% . Although this specified impurity refers to the final API S-enantiomer rather than the bromo intermediate directly, the (S)-bromo intermediate (Ruxolitinib Impurity 30) is the direct synthetic precursor that, if not controlled at the intermediate stage, propagates into the final API as the S-epimer [1]. EP also specifies individual unknown impurity limits of ≤0.10% and total unknown impurities ≤0.5%, which encompasses residual (S)-bromo intermediate carryover . The ICH Q3A thresholds—reporting threshold 0.05%, identification threshold 0.10%, qualification threshold 0.15%—further reinforce the necessity of quantifying this impurity at sub-0.1% levels .

Pharmacopeial compliance Impurity threshold ANDA regulatory submission

Physical Property and Purity Specification: The (S)-Enantiomer Reference Standard Is Supplied at ≥98% Purity with Predicted Boiling Point 394.2°C, Suitable for HPLC Method Development

The (S)-enantiomer reference standard is commercially supplied with a certified purity of ≥98% (HPLC), as documented by Chemscene and Bidepharm . Predicted physicochemical properties include a boiling point of 394.2±22.0 °C and density of 1.51±0.1 g/cm³ . The (R)-enantiomer intermediate is typically supplied at 95% purity without the same level of analytical characterization . While the purity difference (98% vs. 95%) appears modest, the critical distinction lies in the certification: the (S)-enantiomer is accompanied by comprehensive CoA documentation (HPLC, NMR, MS) compliant with ISO 17034, whereas the (R)-enantiomer is sold as a synthetic intermediate without pharmacopeial traceability .

Physical characterization Purity specification Analytical method development

Procurement-Driven Application Scenarios for (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile in Ruxolitinib ANDA Development


Chiral HPLC-UV Method Validation for Enantiomeric Purity Determination of Ruxolitinib API

Generic pharmaceutical manufacturers submitting ANDA applications for ruxolitinib phosphate must validate a chiral HPLC method capable of detecting the S-epimer at the EP-specified limit of ≤0.15% . The (S)-bromo intermediate reference standard is used as a system suitability standard to confirm column resolution between R- and S-enantiomers and to establish the limit of quantification (LOQ) at or below the 0.05% reporting threshold mandated by ICH Q3A . This scenario directly leverages the compound's unique stereochemical identity as the forbidden enantiomer, which cannot be fulfilled by the (R)-enantiomer intermediate [1].

Process Impurity Tracking During Ruxolitinib Intermediate Synthesis

During the Sandmeyer bromination step that converts the (R)-amino intermediate to the (R)-bromo intermediate (the penultimate step before Suzuki coupling with the pyrrolopyrimidine boronate), racemization can occur, generating the (S)-bromo impurity [1]. Process chemistry teams require the (S)-enantiomer reference standard to monitor enantiomeric excess at this critical control point. The (R)-enantiomer intermediate, synthesized with >99% ee by modern asymmetric methods [2], must be verified as free of (S)-contamination before proceeding to the final coupling step to avoid generating (S)-ruxolitinib impurity in the API.

Stability-Indicating Method Development for Ruxolitinib Drug Product

Regulatory stability studies for ruxolitinib drug products must demonstrate that enantiomeric purity is retained under ICH Q1A(R2) accelerated and long-term storage conditions . The (S)-bromo intermediate reference standard is employed as an impurity marker in forced degradation studies (acid, base, oxidative, thermal, photolytic) to confirm that the chiral center does not undergo epimerization during shelf-life. This application is particularly critical for reformulation bridging studies, where it has been demonstrated that enantiomeric purity must be retained upon reformulation from tablets to capsules .

Quality Control Release Testing for Ruxolitinib Intermediate and API Batches

Commercial QC laboratories performing batch release testing of ruxolitinib API and its (R)-bromo intermediate must include a system suitability injection of the (S)-enantiomer reference standard in each analytical sequence [1]. The acceptance criterion requires baseline resolution (Rs ≥ 1.5) between the R- and S-peaks, and the (S)-enantiomer standard must produce a peak at the expected retention time with signal-to-noise ratio ≥10 at the LOQ level. This routine QC application creates a recurring procurement demand for the (S)-enantiomer reference standard that is independent of synthetic campaign volumes.

Quote Request

Request a Quote for (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.